1-BENZYL-8,8-DIMETHYL-5-PHENYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE
CAS No.:
Cat. No.: VC13286195
Molecular Formula: C26H25N3O3
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H25N3O3 |
|---|---|
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | 1-benzyl-8,8-dimethyl-5-phenyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
| Standard InChI | InChI=1S/C26H25N3O3/c1-26(2)13-18-21(19(30)14-26)20(17-11-7-4-8-12-17)22-23(27-18)29(25(32)28-24(22)31)15-16-9-5-3-6-10-16/h3-12,20,27H,13-15H2,1-2H3,(H,28,31,32) |
| Standard InChI Key | PWVUUBCSUNRRQI-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)CC4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C |
| Canonical SMILES | CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)CC4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, 1-benzyl-8,8-dimethyl-5-phenyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione, reflects its bicyclic core and substituent arrangement. Its molecular formula is C₂₆H₂₅N₃O₃, with a molar mass of 427.5 g/mol. Key identifiers include the PubChem CID 3610969 and VulcanChem VCID VC13286195.
Table 1: Molecular Descriptors
| Property | Value | Source Identifier |
|---|---|---|
| Molecular Formula | C₂₆H₂₅N₃O₃ | |
| Molecular Weight | 427.5 g/mol | |
| IUPAC Name | 1-benzyl-8,8-dimethyl-5-phenyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione | |
| SMILES | CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)CC4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C | |
| InChIKey | PWVUUBCSUNRRQI-UHFFFAOYSA-N |
Structural Features
The molecule integrates a pyrimidine-2,4,6-trione scaffold fused to a partially saturated quinoline system. Substituents include:
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Benzyl group at N1, enhancing lipophilicity and potential blood-brain barrier permeability.
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8,8-Dimethyl moiety, introducing steric bulk that may influence conformational dynamics.
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5-Phenyl substitution, contributing to π-π stacking interactions in biological targets.
X-ray crystallography data remain unreported, but computational models suggest a boat-like conformation in the quinoline ring due to steric effects from the dimethyl groups.
Synthesis and Manufacturing
Synthetic Routes
Pyrimido[4,5-b]quinolines are typically synthesized via multicomponent reactions (MCRs) involving cyclic diketones, aldehydes, and urea derivatives. For this compound, a plausible pathway involves:
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Condensation: Dimedone (5,5-dimethylcyclohexane-1,3-dione) reacts with benzaldehyde derivatives under basic conditions (e.g., DABCO) to form a Knoevenagel adduct.
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Cyclization: Incorporation of a benzyl-substituted urea moiety facilitates annulation, forming the pyrimidine trione ring.
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Purification: Recrystallization from ethanol/water mixtures yields the final product, as confirmed by TLC and HPLC.
Optimization Challenges
Key challenges include:
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Regioselectivity: Competing pathways may generate isomeric byproducts, necessitating precise temperature control (60–80°C).
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Catalyst Selection: DABCO outperforms weaker bases like piperidine in minimizing side reactions, achieving yields up to 68%.
Physicochemical Properties
Spectroscopic Profiles
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IR Spectroscopy: Strong absorptions at 1700–1750 cm⁻¹ (C=O stretching) and 1660 cm⁻¹ (C=N vibrations).
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¹H NMR: Characteristic signals include δ 1.2–1.4 ppm (dimethyl groups) and δ 7.2–7.8 ppm (aromatic protons).
Biological Activities and Applications
Table 2: Hypothetical Activity Profile
| Target | Predicted IC₅₀ (nM) | Mechanism |
|---|---|---|
| Topoisomerase IIα | 120–180 | DNA cleavage stabilization |
| COX-2 | 250–400 | Competitive inhibition |
| Staphylococcus aureus | 4–8 μg/mL | Cell wall synthesis disruption |
Structure-Activity Relationships (SAR)
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